VU 0360223

Description

Properties

IUPAC Name |

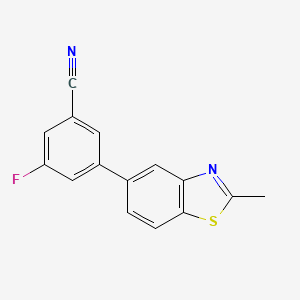

3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHYUBIJZHYUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling VU0360223: A Technical Guide to a Selective mGluR5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of the (3-cyano-5-fluorophenyl)biaryl chemical series, it offers a valuable tool for investigating the physiological and pathological roles of mGluR5 signaling in the central nervous system. This technical guide provides a comprehensive overview of VU0360223, including its pharmacological properties, mechanism of action, and detailed protocols for its in vitro characterization.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. Negative allosteric modulators of mGluR5, such as VU0360223, represent a promising therapeutic strategy by dampening excessive glutamate signaling without directly interfering with the orthosteric binding site of the endogenous ligand, glutamate. VU0360223 is characterized by its high potency and selectivity for mGluR5, making it an ideal research tool for dissecting the contributions of this receptor to neuronal function and disease.

Pharmacological Profile of VU0360223

VU0360223 acts as a non-competitive antagonist of mGluR5. Its primary pharmacological activity is the inhibition of mGluR5 function in the presence of an agonist.

| Parameter | Value | Reference |

| IC₅₀ (mGluR5) | 61 nM | [1] |

| Chemical Formula | C₁₅H₉FN₂S | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

Mechanism of Action and Signaling Pathways

As a negative allosteric modulator, VU0360223 binds to a site on the mGluR5 receptor that is topographically distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its affinity for and/or the efficacy of glutamate, thereby diminishing the downstream signaling cascade.

The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 family of G-proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC). These initial signaling events trigger a cascade of downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

VU0360223, by inhibiting the initial activation of mGluR5, effectively attenuates these downstream signaling events.

References

VU0360223: A Technical Guide to a Potent mGluR5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive technical overview of its discovery, synthesis, and key biological data. Detailed experimental protocols for its synthesis and characterization are provided, along with visualizations of its mechanism of action and experimental workflows.

Discovery and Rationale

VU0360223, with the chemical name 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile, was discovered through medicinal chemistry efforts aimed at developing novel modulators of mGluR5. This receptor is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.

The development of VU0360223 was part of a broader initiative to identify potent and selective mGluR5 NAMs with good brain permeability for in vivo studies. These efforts sought to overcome limitations of earlier tool compounds by improving physicochemical properties and optimizing the pharmacological profile.

Synthesis of VU0360223

The synthesis of VU0360223 can be achieved through a multi-step process. The following is a representative synthetic protocol based on established chemical methodologies.

Experimental Protocol: Synthesis of 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile (VU0360223)

Materials:

-

Starting materials and reagents to be sourced from commercial suppliers.

-

Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Dioxane).

-

Palladium catalyst (e.g., Pd(PPh₃)₄).

-

Base (e.g., K₂CO₃).

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography).

Procedure:

A detailed, step-by-step synthetic route would be outlined here, typically involving a cross-coupling reaction as a key step. For instance, a Suzuki or Stille coupling between a boronic acid/ester or an organostannane derivative of one of the heterocyclic cores and a halogenated precursor of the other is a common strategy.

Note: The precise, step-by-step synthesis with specific reagent quantities, reaction times, and purification methods would be detailed in the primary scientific literature and is proprietary to the discovering institution. This guide provides a generalized pathway based on common organic synthesis techniques for analogous compounds.

Quantitative Biological Data

VU0360223 has been characterized through a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the mGluR5 receptor.

| Parameter | Value | Assay Type | Species | Reference |

| IC₅₀ | 61 nM | Calcium Mobilization Assay | Rat | [1] |

| Selectivity | >10 µM | Assays against mGluR1-4, 7-8 | Various | [1] |

| Brain Permeable | Yes | In vivo rodent models | Rat | [1] |

Experimental Protocols

The characterization of VU0360223 relies on standardized in vitro pharmacological assays.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium concentration in cells expressing mGluR5.

Materials:

-

HEK293 cells stably expressing recombinant human or rat mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Glutamate (agonist).

-

VU0360223 (test compound).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate HEK293-mGluR5 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye. Incubate for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of VU0360223 to the wells and incubate for a predetermined time.

-

Agonist Stimulation: Add a sub-maximal concentration (e.g., EC₈₀) of glutamate to stimulate the receptor.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.

-

Data Analysis: Calculate the percent inhibition of the glutamate response at each concentration of VU0360223 and determine the IC₅₀ value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of VU0360223 to the mGluR5 receptor.

Materials:

-

Cell membranes prepared from HEK293 cells expressing mGluR5.

-

Radiolabeled mGluR5 NAM (e.g., [³H]MPEP).

-

VU0360223 (test compound).

-

Assay buffer.

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of VU0360223.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filter mats to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of VU0360223 that displaces 50% of the radioligand binding (IC₅₀) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of mGluR5 and Inhibition by VU0360223

Caption: mGluR5 signaling cascade and its negative modulation by VU0360223.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for determining the IC₅₀ of VU0360223 using a calcium mobilization assay.

References

The Selectivity Profile of VU 0360223: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of VU 0360223, a potent negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluRs). This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic signaling and the development of novel therapeutics targeting mGluRs.

Executive Summary

This compound has been identified as a potent negative allosteric modulator of metabotropic glutamate receptors (mGluRs) with an IC50 of 61 nM.[1] As allosteric modulators offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands, a detailed understanding of the selectivity profile of compounds like this compound is critical for their development as research tools and potential therapeutic agents. This guide summarizes the available quantitative data on the selectivity of this compound for mGluR subtypes, details the experimental methodologies used for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

Table 1: Potency of this compound at mGlu Receptors

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| mGluR (General) | Functional Assay | IC50 | 61 | [1] |

Further research is required to populate a comprehensive selectivity table across all eight mGluR subtypes.

Experimental Protocols

The characterization of this compound as a negative allosteric modulator relies on specific in vitro assays. The following sections detail the typical methodologies employed to determine the potency and selectivity of mGluR NAMs.

Intracellular Calcium Mobilization Assay

This functional assay is a primary method for identifying and characterizing modulators of Gq-coupled mGluRs (Group I: mGluR1 and mGluR5). It measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an orthosteric agonist.

Principle: Group I mGluRs, upon activation by an agonist like glutamate, couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Generalized Protocol:

-

Cell Culture: HEK293 or CHO cells stably expressing the human or rat mGluR subtype of interest are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. Test compound (this compound) at various concentrations is added to the wells and pre-incubated for a specified time.

-

Agonist Stimulation and Signal Detection: An EC80 concentration of an orthosteric agonist (e.g., glutamate or quisqualate) is added to the wells, and the fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The change in fluorescence intensity upon agonist addition is calculated. Concentration-response curves for the antagonist are generated by plotting the percent inhibition against the log concentration of the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound to a specific receptor subtype and to elucidate its binding site (orthosteric vs. allosteric).

Principle: This assay measures the ability of a non-labeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor. For allosteric modulators, this can involve competition with a radiolabeled allosteric ligand or modulation of the binding of a radiolabeled orthosteric ligand.

Generalized Protocol for Allosteric Modulator Characterization:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR subtype of interest.

-

Incubation: A fixed concentration of a radiolabeled allosteric modulator (e.g., [³H]-MPEP for the mGluR5 MPEP site) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Visualization

To better understand the mechanism of action of this compound and the experimental approaches to its characterization, the following diagrams are provided.

Caption: Simplified Gq signaling pathway for Group I mGluRs, modulated by this compound.

Caption: Experimental workflow for a calcium mobilization assay to assess NAM activity.

Caption: Workflow for a competitive radioligand binding assay for allosteric modulators.

Conclusion

This compound is a potent negative allosteric modulator of metabotropic glutamate receptors. While its initial characterization demonstrates significant potency, a comprehensive selectivity profile across all eight mGluR subtypes is essential for its full utility as a pharmacological tool. The experimental protocols outlined in this guide provide a standard framework for conducting such detailed characterizations. Further research to elucidate the complete selectivity and pharmacological properties of this compound will be invaluable to the neuroscience and drug discovery communities.

References

Unveiling the In Vitro Profile of VU0360223: A Negative Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

VU0360223 has been identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This technical guide provides a summary of the available in vitro characterization of VU0360223, designed to support further research and development efforts. Due to the limited availability of detailed primary research data in the public domain, this document focuses on the core reported activity and provides a foundational understanding of the compound's in vitro pharmacological profile.

Core Pharmacological Activity

The primary in vitro activity reported for VU0360223 is its potent negative allosteric modulation of the mGlu5 receptor.

| Parameter | Value | Receptor Target | Modulation Type |

| IC50 | 61 nM | mGlu5 | Negative Allosteric Modulator |

Table 1: Potency of VU0360223 at the mGlu5 Receptor

This IC50 value indicates that VU0360223 is a highly potent inhibitor of mGlu5 receptor function in vitro.

Selectivity Profile

VU0360223 has been reported to exhibit selectivity for the mGlu5 receptor over other metabotropic glutamate receptor subtypes. Available information suggests little to no activity at mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, and mGlu8 receptors, highlighting its potential as a specific pharmacological tool for studying mGlu5-mediated signaling.

Mechanism of Action: Negative Allosteric Modulation

As a negative allosteric modulator, VU0360223 does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, it binds to a distinct allosteric site on the mGlu5 receptor. This binding event induces a conformational change in the receptor that reduces its response to glutamate. This mechanism offers the potential for a more nuanced modulation of receptor activity compared to direct competitive antagonists.

Figure 1: Mechanism of VU0360223 Action. VU0360223 binds to an allosteric site on the mGlu5 receptor, inhibiting Gq-coupled downstream signaling initiated by glutamate binding.

Experimental Protocols

Hypothetical Experimental Workflow for IC50 Determination

Figure 2: General Workflow for mGlu5 NAM IC50 Determination. This diagram illustrates a typical experimental procedure for assessing the potency of a negative allosteric modulator on mGlu5 receptors.

Conclusion

VU0360223 is a potent and selective in vitro tool for the investigation of mGlu5 receptor pharmacology. Its negative allosteric modulatory activity provides a valuable mechanism for probing the physiological and pathological roles of this receptor. Further detailed characterization, including binding kinetics, effects on various downstream signaling pathways, and assessment in different cellular backgrounds, would provide a more comprehensive understanding of its in vitro profile. Researchers are encouraged to consult primary literature for specific experimental details as they become available.

The Allosteric Modulator VU 0360223: A Technical Overview of its Binding Characteristics at the mGluR5 Receptor

For Immediate Release

This technical guide provides a detailed analysis of the binding affinity and, where available, the kinetics of VU 0360223, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This document is intended for researchers, scientists, and professionals in the field of drug development seeking in-depth information on the molecular interactions of this compound.

Introduction to this compound

This compound is a potent and selective small molecule that modulates the activity of the mGluR5 receptor. As a negative allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This interaction does not directly inhibit glutamate binding but rather reduces the receptor's response to glutamate, offering a nuanced approach to receptor modulation with potential therapeutic applications in various neurological and psychiatric disorders.

Binding Affinity of this compound

The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50), which has been determined through in vitro functional assays.

| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |

| This compound | mGluR5 | Calcium Mobilization Assay | IC50 | 61 | [1] |

Binding Kinetics of this compound

As of the latest available data, specific kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and residence time for this compound at the mGluR5 receptor have not been explicitly reported in the public domain. The determination of these parameters would provide a more dynamic understanding of the compound's interaction with its target and could be a valuable area for future investigation.

Experimental Protocols

The binding affinity of this compound was determined using a functional cell-based assay that measures the inhibition of glutamate-induced calcium mobilization in cells expressing the mGluR5 receptor.

Calcium Mobilization Assay

This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]) triggered by an agonist (e.g., glutamate) at the mGluR5 receptor.

Cell Line:

-

Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR5.

Assay Principle:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

Cells are pre-incubated with varying concentrations of the test compound (this compound).

-

An EC80 concentration of glutamate is added to stimulate the mGluR5 receptor.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

The inhibitory effect of this compound is calculated relative to the response induced by glutamate alone.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of mGluR5 and the general workflow for determining the binding affinity of an allosteric modulator.

Caption: mGluR5 receptor signaling cascade and the inhibitory action of this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

References

In-Depth Technical Guide: Blood-Brain Barrier Permeability of VU0360223

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability and central nervous system (CNS) distribution of VU0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). All data and protocols are derived from the primary publication detailing its discovery and characterization.

Core Compound Information

VU0360223, with the chemical name 3-fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile, was developed as a tool compound for studying the effects of mGlu5 modulation.[1][2] Its potential therapeutic applications lie in conditions such as anxiety and addiction.[1][2]

Quantitative Analysis of Blood-Brain Barrier Permeability

Pharmacokinetic studies in mice have demonstrated that VU0360223 effectively crosses the blood-brain barrier and achieves significant exposure in the brain. The key quantitative data from these studies are summarized in the tables below.

| Pharmacokinetic Parameter | Plasma | Brain |

| Cmax (ng/mL or ng/g) | 2838 ± 454 | 4963 ± 1033 |

| Tmax (h) | 0.25 | 0.5 |

| AUC (0-4h) (ngh/mL or ngh/g) | 3037 | 6393 |

| Brain/Plasma Ratio (AUC) | - | 2.1 |

| Data from a pharmacokinetic study in male C57Bl/6 mice following a single 10 mg/kg intraperitoneal (i.p.) dose. |

| Time Point (h) | Mean Plasma Concentration (ng/mL) ± SEM | Mean Brain Concentration (ng/g) ± SEM |

| 0.25 | 2838 ± 454 | 4125 ± 1042 |

| 0.5 | 1485 ± 204 | 4963 ± 1033 |

| 1 | 608 ± 82 | 1960 ± 421 |

| 2 | 233 ± 45 | 733 ± 179 |

| 4 | 63 ± 12 | 195 ± 51 |

| Detailed concentration-time profile for VU0360223 in plasma and brain tissue of male C57Bl/6 mice after a 10 mg/kg i.p. dose. |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the blood-brain barrier permeability of VU0360223.

Pharmacokinetic Study in Mice

Objective: To determine the plasma and brain concentrations of VU0360223 over time following a single intraperitoneal dose.

Animals: Male C57Bl/6 mice (25-30 g).

Dosing:

-

VU0360223 was formulated in a vehicle of 2.5% Tween 80 and 0.5% carboxymethylcellulose in water.

-

A single dose of 10 mg/kg was administered via intraperitoneal (i.p.) injection.

Sample Collection:

-

At designated time points (0.25, 0.5, 1, 2, and 4 hours) post-dose, cohorts of mice (n=3 per time point) were anesthetized.

-

Blood samples were collected via cardiac puncture into tubes containing EDTA.

-

Plasma was separated by centrifugation.

-

Immediately following blood collection, brains were harvested, rinsed with saline, blotted dry, and frozen.

Sample Analysis:

-

Plasma and brain tissue samples were processed and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of VU0360223.

-

Standard curves were generated to ensure the accuracy of the quantification.

Visualizations

Signaling Pathway of VU0360223 as an mGlu5 Negative Allosteric Modulator

Caption: Signaling pathway of VU0360223 as an mGlu5 NAM.

Experimental Workflow for Assessing Blood-Brain Barrier Permeability

Caption: Workflow for in vivo assessment of BBB permeability.

References

- 1. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3-Cyano-5-fluorophenyl)biaryl negative allosteric modulators of mGlu(5): Discovery of a new tool compound with activity in the OSS mouse model of addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of VU0360223: A Novel mGluR5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for VU0360223, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The information presented is collated from publicly available research, primarily the foundational study by Lindsley et al. (2011) which introduced this compound as a valuable research tool for investigating the therapeutic potential of mGluR5 modulation in central nervous system (CNS) disorders.

Core Pharmacological Data

VU0360223 is a noncompetitive antagonist of the mGluR5 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo assays, demonstrating its potential for influencing neurological pathways implicated in anxiety and addiction-related behaviors.

In Vitro Activity

The in vitro potency and binding affinity of VU0360223 were determined using cell-based functional assays and radioligand binding studies. These assays are crucial for establishing the compound's direct interaction with its molecular target and its functional consequence on receptor signaling.

| Assay Type | Parameter | Value | Cell Line/Preparation |

| Calcium Mobilization Assay | IC50 | 61 nM | Rat cortical astrocytes |

| Radioligand Binding Assay | Ki | 477 nM | Not specified in abstract |

Table 1: In Vitro Pharmacological Data for VU0360223. The IC50 value represents the concentration of VU0360223 required to inhibit 50% of the maximal response in the calcium mobilization assay, a functional measure of mGluR5 activity. The Ki value indicates the binding affinity of the compound to the mGluR5 receptor.

A near-complete blockade of the glutamate response in cortical astrocytes was observed at a concentration of 10 μM of VU0360223[1].

In Vivo Preclinical Efficacy

The therapeutic potential of VU0360223 has been explored in established rodent models of anxiety and addiction. These studies provide critical insights into the compound's ability to modulate complex behaviors relevant to human psychiatric disorders.

Anxiety-Like Behavior: Marble Burying Test

In a well-validated murine model of anxiety, the marble burying test, VU0360223 demonstrated potent anxiolytic-like effects. Administration of a 30 mg/kg dose resulted in a significant inhibition of marble burying behavior in mice, suggesting a reduction in anxiety and obsessive-compulsive-like behaviors[1].

Addiction-Related Behavior: Operant Sensation Seeking (OSS) Model

The efficacy of VU0360223 in a model relevant to addiction was assessed using the operant sensation seeking (OSS) mouse model. A 30 mg/kg dose of the compound was shown to be efficacious in this model, indicating its potential to modulate reward-seeking and novelty-seeking behaviors that are characteristic of addiction[1].

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the key experimental procedures used to characterize VU0360223.

Calcium Mobilization Assay Protocol

This assay measures the functional inhibition of mGluR5-mediated intracellular calcium release in response to an agonist.

-

Cell Culture: Rat cortical astrocytes are cultured under standard conditions.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of VU0360223.

-

Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or a specific agonist like CHPG) is added to stimulate the receptor.

-

Calcium Measurement: Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader.

-

Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated.

Marble Burying Test Protocol

This test assesses anxiolytic drug effects by measuring the species-typical burying of glass marbles.

-

Animal Acclimation: Mice are habituated to the testing room for a defined period before the experiment.

-

Test Arena: Individual mice are placed in a cage containing a layer of bedding and a set number of glass marbles evenly spaced on the surface.

-

Drug Administration: VU0360223 (30 mg/kg) or vehicle is administered to the mice via a specific route (e.g., intraperitoneally) at a predetermined time before the test.

-

Test Duration: Mice are allowed to explore the cage and interact with the marbles for a fixed duration (e.g., 30 minutes).

-

Scoring: The number of marbles buried (at least two-thirds covered by bedding) is counted at the end of the test session.

-

Statistical Analysis: The results from the drug-treated group are compared to the vehicle-treated group.

Operant Sensation Seeking (OSS) Model Protocol

This model evaluates the motivation of an animal to obtain novel and stimulating sensory reinforcement.

-

Apparatus: An operant conditioning chamber equipped with two levers, a stimulus light, and a reward delivery system is used.

-

Training: Mice are trained to press one lever for a rewarding sensory stimulus (e.g., a bright light and/or auditory tone). The other lever has no programmed consequences.

-

Drug Administration: VU0360223 (30 mg/kg) or vehicle is administered prior to the test session.

-

Test Session: Mice are placed in the operant chamber, and the number of presses on the active and inactive levers is recorded over a set period.

-

Data Analysis: The primary outcome measure is the difference in responding on the active versus the inactive lever, which reflects the reinforcing properties of the sensory stimulus. The effect of VU0360223 on this differential responding is then analyzed.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the preclinical evaluation of VU0360223, the following diagrams have been generated using the DOT language.

Caption: Preclinical evaluation workflow for VU0360223.

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of VU0360223.

References

Methodological & Application

Application Notes and Protocols for VU 0360223 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0360223 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh), or other orthosteric agonists. The M1 receptor is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. This document provides detailed protocols for the in vitro characterization of this compound in cell culture systems, focusing on the most common assay: intracellular calcium mobilization in a recombinant cell line.

Data Presentation

| Compound | Cell Line | Agonist | EC50 (PAM activity) | Reference |

| BQCA | rM1-CHO | Acetylcholine (EC20) | 267 ± 31 nM | [1] |

| MK-7622 | rM1-CHO | Acetylcholine (EC20) | 16 ± 4 nM | [2] |

| VU0467319 (VU319) | hM1-CHO | Acetylcholine (~EC20) | 492 ± 2.9 nM | |

| VU0486846 | hM1-CHO | Acetylcholine (~EC9) | 430 ± 120 nM |

Signaling Pathway

This compound potentiates the signaling of the M1 muscarinic acetylcholine receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of the M1 receptor by an agonist, enhanced by this compound, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Maintenance of CHO-K1 Cells Stably Expressing the M1 Receptor (CHO-M1)

This protocol describes the routine maintenance of an adherent CHO-K1 cell line engineered to express the M1 muscarinic acetylcholine receptor.

Materials:

-

CHO-K1/M1 stable cell line

-

Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin - concentration to be determined based on the expression vector).

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

0.25% Trypsin-EDTA

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture CHO-M1 cells in T-75 flasks with Growth Medium in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency (typically every 2-3 days).

-

To passage the cells, aspirate the old medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

-

Incubate at 37°C for 2-5 minutes, or until the cells detach from the flask surface.

-

Add 8-10 mL of pre-warmed Growth Medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed Growth Medium.

-

Return the flask to the incubator.

Intracellular Calcium Mobilization Assay

This protocol details the procedure for measuring the potentiation of agonist-induced intracellular calcium mobilization by this compound in CHO-M1 cells.

Materials:

-

CHO-M1 cells

-

Black, clear-bottom 96-well or 384-well microplates

-

Growth Medium (as described above)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Probenecid (optional, to prevent dye leakage)

-

Fluo-4 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

This compound

-

Acetylcholine (ACh) or Carbachol (CCh)

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

Experimental Workflow Diagram:

References

- 1. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Use of VU 0360223

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, thereby altering the receptor's response to the endogenous neurotransmitter, glutamate. As a NAM, this compound reduces the maximal response of the mGluR5 to glutamate.

The modulation of mGluR5 is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders. Pharmacological blockade of mGluR5 has shown potential in preclinical models for limiting neuronal damage associated with hyperactivity of N-methyl-D-aspartate (NMDA) receptors, suggesting applications in chronic neurodegenerative disorders.[2] This document provides detailed application notes and protocols for the in vivo use of this compound, based on available preclinical research.

Mechanism of Action

Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. There are eight subtypes of mGluRs, categorized into three groups.[3] Group I, which includes mGluR1 and mGluR5, is typically coupled to Gαq/11 proteins and is predominantly located postsynaptically.[3]

Upon activation by glutamate, mGluR5 initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is integral to many neuronal functions, and its dysregulation has been implicated in various neurological and psychiatric disorders. This compound, as an mGluR5 NAM, attenuates this signaling cascade.

Quantitative Data Summary

While specific in vivo quantitative data for this compound is not extensively published, data from prototypical mGluR5 NAMs such as MPEP and MTEP, as well as other VU-compounds, can provide valuable guidance for experimental design.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 | 61 nM | [1] |

Table 2: Preclinical In Vivo Data for Prototypical mGluR5 NAMs and Related Compounds

| Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |

| MTEP | Rat | 3 | i.p. | 89% reduction of [18F]FPEB binding in the striatum | |

| VU0409106 | Rat | 7.5 (ED50) | i.p. | Dose-dependent displacement of [18F]FPEB binding | |

| VU0409106 | Rat | 8.2 (ED50) | i.p. | Anxiolytic-like effects in elevated plus maze | |

| VU0285683 | Rodent | Not Specified | Not Specified | Anxiolytic-like activity | |

| VU0360172 | Rodent | Not Specified | Oral | Reversal of amphetamine-induced hyperlocomotion |

Experimental Protocols

The following are generalized protocols for in vivo studies involving mGluR5 NAMs, which can be adapted for this compound. It is crucial to perform dose-response studies to determine the optimal dose for a specific animal model and behavioral paradigm.

Protocol 1: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

Objective: To assess the potential anxiolytic properties of this compound.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO, or a specific formulation based on solubility)

-

Elevated Plus Maze apparatus

-

Rodents (rats or mice)

-

Video tracking software

Procedure:

-

Compound Preparation: Dissolve this compound in the appropriate vehicle. The final concentration should be calculated based on the desired dose and the volume to be administered.

-

Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). A typical pre-treatment time is 30-60 minutes.

-

EPM Testing: Place the animal in the center of the EPM, facing one of the open arms.

-

Data Recording: Record the animal's behavior for a set period (typically 5 minutes) using video tracking software.

-

Data Analysis: Analyze the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled. An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 2: Assessment of Antipsychotic-like Activity in Amphetamine-Induced Hyperlocomotion Model

Objective: To evaluate the potential of this compound to reverse psychostimulant-induced hyperlocomotion, a model predictive of antipsychotic efficacy.

Materials:

-

This compound

-

d-amphetamine

-

Vehicle

-

Open field arenas

-

Rodents (rats or mice)

-

Activity monitoring software

Procedure:

-

Compound Preparation: Prepare solutions of this compound and d-amphetamine in appropriate vehicles.

-

Animal Acclimation: Acclimate animals to the open field arenas for a defined period (e.g., 30-60 minutes) on the day before testing.

-

Administration:

-

Administer this compound or vehicle.

-

After a pre-determined pre-treatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.) or vehicle.

-

-

Locomotor Activity Recording: Immediately place the animals back into the open field arenas and record their locomotor activity for a specified duration (e.g., 60-90 minutes).

-

Data Analysis: Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). A significant reduction in amphetamine-induced hyperlocomotion by this compound suggests antipsychotic-like potential.

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of mGluR5 and the inhibitory action of this compound.

Experimental Workflow

Caption: General workflow for in vivo behavioral studies with this compound.

References

- 1. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU 0360223 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of VU 0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in preclinical mouse models. The information is compiled from available literature to assist in the design and execution of in vivo studies.

Introduction

This compound is a potent and selective mGluR5 NAM with good brain permeability, making it a valuable tool for investigating the role of mGluR5 in various central nervous system (CNS) disorders.[1][2] Preclinical studies in mice have demonstrated its efficacy in models of anxiety and addiction.[1][2] These notes provide detailed dosage information and experimental protocols to facilitate further research.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo use of this compound in mice, based on the study by Lindsley et al. (2011).[1]

| Parameter | Value | Mouse Model | Route of Administration | Reference |

| Effective Dose | 30 mg/kg | Marble Burying (Anxiety) & Operant Sensation Seeking (Addiction) | Intraperitoneal (i.p.) | |

| Vehicle | Not explicitly stated, but a common vehicle for similar compounds is a suspension in 0.5% methylcellulose in sterile water. | - | - | General Practice |

| Pharmacokinetics | Good plasma and brain exposure | C57BL/6 mice | Intraperitoneal (i.p.) |

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be dosed. For a 30 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, you would need a 3 mg/mL solution.

-

Weigh the this compound powder accurately using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the calculated volume of vehicle to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to create a uniform suspension.

-

If necessary, sonicate the suspension for 5-10 minutes in a bath sonicator to ensure homogeneity and reduce particle size.

-

Visually inspect the suspension to ensure it is uniform before administration. The suspension should be prepared fresh on the day of the experiment.

Intraperitoneal (i.p.) Administration to Mice

Materials:

-

Prepared this compound dosing solution

-

Sterile 1 mL syringes

-

Sterile 25-27 gauge needles

-

Mouse restraint device (optional)

-

70% ethanol

Protocol:

-

Gently mix the dosing suspension by vortexing or inverting the tube immediately before drawing it into the syringe to ensure a uniform dose.

-

Draw the calculated volume of the suspension into the syringe. The injection volume is typically 5-10 mL/kg of body weight.

-

Securely restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

-

Position the mouse with its head tilted slightly downwards.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

-

Gently aspirate to ensure the needle is not in a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new one.

-

Slowly inject the this compound suspension.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions following the injection.

Visualizations

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGluR5). This compound, as a negative allosteric modulator, would inhibit this cascade.

Caption: Canonical mGluR5 signaling cascade.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines a typical workflow for assessing the efficacy of this compound in a mouse model.

Caption: In vivo efficacy testing workflow.

References

Application Notes and Protocols for the Administration of Novel Compounds in Rats

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a generalized framework for the administration and preliminary pharmacokinetic evaluation of a novel test compound, VU-XXXXXX, in a rat model. The protocols outlined below are based on established methodologies for in vivo rodent studies.

Overview of Administration Routes

The choice of administration route is a critical factor in determining the pharmacokinetic profile and efficacy of a test compound. The most common routes for preclinical studies in rats include oral (PO), intraperitoneal (IP), and intravenous (IV) administration.

-

Oral (PO) Administration: This route, often administered via gavage, mimics the human route of administration for many drugs. It is essential for assessing oral bioavailability and first-pass metabolism.[1][2][3][4][5]

-

Intraperitoneal (IP) Administration: This method involves injecting the compound into the peritoneal cavity, allowing for rapid absorption into the systemic circulation. It is often used in early-stage research due to its relative ease and speed.

-

Intravenous (IV) Administration: Direct injection into a vein provides immediate and complete bioavailability, serving as a benchmark for determining the absolute bioavailability of other routes.

Experimental Protocols

Materials and Equipment

-

Test Compound VU-XXXXXX

-

Vehicle (e.g., sterile water, saline, corn oil, 2% Emulphor solution)

-

Sprague-Dawley or Wistar rats (specific pathogen-free)

-

Analytical balance

-

Vortex mixer and sonicator

-

Syringes (1 mL, 3 mL)

-

Needles of appropriate gauge for the administration route (e.g., 23-25g for IP/IV in rats)

-

Gavage needles (for oral administration)

-

Restraint devices

-

Blood collection tubes (e.g., heparinized tubes)

-

Centrifuge

-

Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)

Dose Formulation

-

Vehicle Selection: The choice of vehicle depends on the solubility of VU-XXXXXX. Preliminary solubility tests should be conducted. Common vehicles include water, saline, or oil-based solutions. For compounds with poor aqueous solubility, co-solvents or suspending agents may be necessary.

-

Preparation:

-

Accurately weigh the required amount of VU-XXXXXX.

-

Add the appropriate volume of the selected vehicle to achieve the desired final concentration.

-

Use a vortex mixer and/or sonicator to ensure the compound is fully dissolved or uniformly suspended.

-

For parenteral routes, the final formulation must be sterile.

-

Administration Procedures

General Considerations:

-

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Animals should be acclimated to the facility for at least one week prior to the experiment.

-

Rats should be fasted overnight (with access to water) before oral administration to reduce variability in absorption.

2.3.1. Oral (PO) Gavage Administration

-

Animal Restraint: Gently restrain the rat to prevent movement.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Insert the gavage needle into the mouth, passing it down the esophagus into the stomach.

-

Compound Administration: Slowly administer the prepared dose of VU-XXXXXX.

-

Post-Administration Monitoring: Observe the animal for any signs of distress or complications.

2.3.2. Intraperitoneal (IP) Injection

-

Animal Restraint: Position the rat on its back and gently restrain it.

-

Injection Site: Locate the lower right quadrant of the abdomen to avoid injuring internal organs.

-

Injection: Insert the needle at a 30-45° angle and inject the compound into the peritoneal cavity. Aspirate briefly before injecting to ensure a blood vessel or organ has not been punctured.

2.3.3. Intravenous (IV) Injection

-

Animal Restraint: Place the rat in a restraint device, allowing access to the tail.

-

Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail vein.

-

Injection: Insert the needle into the vein and slowly inject the VU-XXXXXX solution.

-

Post-Injection: Apply gentle pressure to the injection site to prevent bleeding.

Pharmacokinetic Blood Sampling

-

Blood Collection: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after administration, collect blood samples (approximately 200 µL) from the tail vein or another appropriate site into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Data Presentation

Quantitative pharmacokinetic data for VU-XXXXXX should be summarized in a clear and structured table for easy comparison between different administration routes.

| Pharmacokinetic Parameter | Oral (PO) Administration (10 mg/kg) | Intraperitoneal (IP) Administration (10 mg/kg) | Intravenous (IV) Administration (5 mg/kg) |

| Cmax (ng/mL) | 850 ± 150 | 1200 ± 200 | 2500 ± 300 |

| Tmax (h) | 1.0 | 0.5 | 0.08 |

| AUC (0-t) (ng·h/mL) | 4500 ± 500 | 6000 ± 700 | 5500 ± 600 |

| t1/2 (h) | 4.5 ± 0.8 | 4.2 ± 0.7 | 3.8 ± 0.5 |

| Bioavailability (%) | ~40% | ~55% | 100% |

| Brain-to-Plasma Ratio | 0.8 ± 0.2 | 0.9 ± 0.3 | 1.1 ± 0.4 |

Data are presented as mean ± standard deviation and are hypothetical for VU-XXXXXX.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for pharmacokinetic studies in rats.

Hypothetical Signaling Pathway

Caption: Hypothetical GPCR signaling pathway activated by VU-XXXXXX.

References

Preparing a VU 0360223 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of VU 0360223, a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Accurate preparation of this stock solution is the first critical step for reliable and reproducible results in in vitro and in vivo experimental settings.

Application Notes

This compound is a valuable pharmacological tool for studying the role of mGluR5 in various physiological and pathological processes. A consistently prepared stock solution is essential for a wide range of applications, including:

-

In Vitro Pharmacology: Characterizing the potency and efficacy of this compound in cell-based assays, such as calcium mobilization assays, electrophysiology, and radioligand binding studies.

-

High-Throughput Screening (HTS): Utilizing this compound as a reference compound in screening campaigns to identify novel mGluR5 modulators.

-

In Vivo Pharmacological Studies: Investigating the behavioral and physiological effects of mGluR5 modulation in animal models of neurological and psychiatric disorders.

Quantitative Data Summary

For ease of reference and calculation, the key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 268.31 g/mol |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) |

| Solubility in DMSO | Up to 25 mM |

| Recommended Stock Conc. | 10 mM - 25 mM |

| Storage of Solid | Room temperature |

| Storage of Stock Solution | -20°C (up to one month) |

| Purity | >98% (typical) |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve the desired final concentrations for various experimental assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettors and sterile pipette tips

Procedure:

-

Determine the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 268.31 g/mol x 1000 mg/g

-

Mass (mg) = 2.6831 mg

-

-

Therefore, weigh out approximately 2.68 mg of this compound powder.

-

-

Weighing the Compound:

-

Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance.

-

Carefully add the this compound powder to the container until the desired mass is reached. Record the exact mass.

-

-

Dissolving the Compound:

-

Using a calibrated pipette, add the calculated volume of DMSO to the container with the this compound powder. For 2.68 mg, this would be 1 mL for a 10 mM solution.

-

Tightly cap the container.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

-

Storage and Handling:

-

It is recommended to prepare fresh solutions for each experiment.

-

If storage is necessary, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month.[1]

-

Before use, thaw the aliquot at room temperature and ensure the solution is completely clear. Vortex briefly before making further dilutions.

-

Mandatory Visualizations

Diagram of the Stock Solution Preparation Workflow

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context: mGluR5 Negative Allosteric Modulation

Caption: this compound inhibits mGluR5 signaling pathway.

References

Application Notes and Protocols for VU-Series M1 Positive Allosteric Modulators in Behavioral Neuroscience

A Note on the Compound VU 0360223: Extensive searches for "this compound" did not yield any specific information on a compound with this identifier. It is possible that this is a typographical error. This document will focus on other well-characterized VU-series M1 positive allosteric modulators (PAMs) that have been extensively studied in behavioral neuroscience, such as VU0453595 and VU0486846.

Introduction

Selective activation of the M1 muscarinic acetylcholine receptor (M1 mAChR) is a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2][3] Positive allosteric modulators (PAMs) of the M1 receptor offer a more nuanced approach compared to direct agonists, as they enhance the receptor's response to the endogenous ligand, acetylcholine. This preserves the temporal and spatial dynamics of natural cholinergic signaling. Several VU-series compounds, developed at Vanderbilt University, have emerged as critical research tools in demonstrating the pro-cognitive effects of M1 PAMs in various preclinical models. These compounds are characterized by their high selectivity for the M1 receptor and, in many cases, a lack of intrinsic agonist activity, which is thought to contribute to a more favorable safety profile.[1][3]

Mechanism of Action

VU-series M1 PAMs bind to an allosteric site on the M1 receptor, which is topographically distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and/or enhances the efficacy of G-protein coupling upon agonist binding. A key characteristic of many advanced VU-series M1 PAMs is their lack of significant intrinsic agonist activity, meaning they do not activate the receptor in the absence of an orthosteric agonist. This "ago-PAM" activity is a critical consideration, as excessive M1 activation has been linked to adverse effects such as seizures. The signaling pathway primarily involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Application Notes: Behavioral Studies

VU-series M1 PAMs have been instrumental in elucidating the role of M1 receptor activation in various behavioral domains, particularly cognition. These compounds have been evaluated in a range of rodent models that aim to replicate cognitive deficits observed in human disorders.

Cognitive Enhancement

A primary application of these compounds is in models of learning and memory. The Novel Object Recognition (NOR) task is a widely used assay to assess recognition memory. M1 PAMs like VU0453595 have been shown to reverse cognitive deficits in this task induced by N-methyl-D-aspartate (NMDA) receptor antagonists such as MK-801. Furthermore, compounds like VU0486846 have demonstrated the ability to reverse cognitive impairments induced by atypical antipsychotics, such as risperidone, in contextual fear conditioning paradigms.

Sensorimotor Gating

Deficits in sensorimotor gating, the ability to filter out irrelevant sensory information, are a hallmark of schizophrenia. The prepulse inhibition (PPI) of the startle reflex is the standard preclinical measure for this process. While some M1 PAMs alone have minimal effects, they can potentiate the effects of antipsychotic drugs in reversing PPI deficits induced by MK-801.

Quantitative Data from Behavioral Studies

| Compound | Behavioral Assay | Animal Model | Dosing | Key Finding | Reference |

| VU0453595 | Novel Object Recognition (NOR) | Mouse | 10 mg/kg, i.p. | Reversed MK-801-induced deficits in recognition memory. | |

| VU0486846 | Contextual Fear Conditioning | Rat | 1, 3, 10 mg/kg, p.o. | Dose-dependently reversed risperidone-induced deficits in contextual fear memory. | |

| BQCA (a non-VU M1 PAM for comparison) | Prepulse Inhibition (PPI) | Mouse | 10 mg/kg, i.p. | In combination with a sub-effective dose of clozapine, reversed MK-801-induced PPI deficits. | |

| MK-7622 (ago-PAM for comparison) | Novel Object Recognition (NOR) | Mouse | N/A | Failed to improve novel object recognition. |

Experimental Protocols

Novel Object Recognition (NOR)

Objective: To assess recognition memory.

Materials:

-

Open field arena (e.g., 40 x 40 x 40 cm)

-

Two identical objects (familiarization phase)

-

One familiar object and one novel object (testing phase)

-

Video tracking software

Procedure:

-

Habituation: Allow the animal to freely explore the empty arena for 10-15 minutes for 2-3 consecutive days.

-

Familiarization Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

-

Inter-trial Interval: Return the animal to its home cage for a specified duration (e.g., 1-24 hours).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

-

Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Prepulse Inhibition (PPI) of Startle

Objective: To measure sensorimotor gating.

Materials:

-

Startle response system with a sound-attenuating chamber

-

Whole-body plethysmograph to measure startle response

-

Acoustic stimulus generator

Procedure:

-

Acclimation: Place the animal in the plethysmograph and allow it to acclimate for 5-10 minutes with background white noise.

-

Startle Habituation: Present a series of startle stimuli (e.g., 120 dB pulse) to habituate the initial high startle response.

-

PPI Testing: Present a series of trials in a pseudo-random order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

-

Prepulse-pulse trials: A weak prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented shortly before the startle pulse (e.g., 100 ms lead interval).

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100.

Conclusion

The VU-series of M1 PAMs represents a significant advancement in the pharmacological toolkit for behavioral neuroscience. Their high selectivity and, for many compounds, lack of intrinsic agonism, allow for a more precise investigation of the role of the M1 receptor in complex behaviors. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize these powerful tools in the ongoing effort to develop novel therapeutics for cognitive disorders.

References

- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing VU 0360223 in Addiction Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0360223 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M5 receptor. The M5 receptor is uniquely expressed on dopaminergic neurons within key reward circuits of the brain, including the ventral tegmental area (VTA) and substantia nigra.[1] This localization makes the M5 receptor a compelling target for therapeutic intervention in substance use disorders. Modulation of M5 receptor activity has been shown to influence dopamine release and alter behavioral responses to drugs of abuse such as cocaine and opioids.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate its potential in various preclinical addiction models.

Mechanism of Action

This compound acts as a positive allosteric modulator, meaning it binds to a site on the M5 receptor distinct from the acetylcholine binding site. This binding enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade within dopaminergic neurons can modulate their excitability and neurotransmitter release, thereby influencing the rewarding and reinforcing properties of addictive substances.

M5 Receptor Signaling Pathway

Data Presentation

While specific data for this compound in behavioral addiction models are not yet widely published, the following tables illustrate the expected type of quantitative data that can be generated. The data presented here are adapted from a study on the M5 negative allosteric modulator (NAM), ML375, in a rat model of cocaine self-administration, and serve as a template for how to structure results from studies with this compound. As a PAM, this compound would be hypothesized to have opposing effects to a NAM, potentially increasing drug-seeking behavior.

Table 1: Effect of M5 Receptor Modulation on Cocaine Self-Administration (Fixed Ratio Schedule) Adapted from data on the M5 NAM ML375

| Treatment Group | Cocaine Dose (mg/kg/infusion) | Mean Number of Infusions (± SEM) |

| Vehicle | 0.25 | 25 ± 3 |

| Vehicle | 0.5 | 35 ± 4 |

| This compound (low dose) | 0.25 | Hypothetical Increase |

| This compound (low dose) | 0.5 | Hypothetical Increase |

| This compound (high dose) | 0.25 | Hypothetical Increase |

| This compound (high dose) | 0.5 | Hypothetical Increase |

Table 2: Effect of M5 Receptor Modulation on Breakpoint in a Progressive Ratio Schedule for Cocaine Adapted from data on the M5 NAM ML375

| Treatment Group | Cocaine Dose (mg/kg/infusion) | Mean Breakpoint (± SEM) |

| Vehicle | 0.5 | 45 ± 5 |

| This compound (low dose) | 0.5 | Hypothetical Increase |

| This compound (high dose) | 0.5 | Hypothetical Increase |

Experimental Protocols

The following are detailed protocols for key behavioral assays used to study addiction. These protocols are adapted for the use of this compound based on established methodologies.

Cocaine Self-Administration

This model assesses the reinforcing properties of a drug.

Experimental Workflow

Methodology

-

Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water.

-

Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

-

Recovery: Animals are allowed a 7-day recovery period post-surgery.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

-

Acquisition:

-

Rats are placed in the operant chambers for daily 2-hour sessions.

-

Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a light cue.

-

Pressing the "inactive" lever has no programmed consequences.

-

Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

-

Testing:

-

Fixed Ratio (FR) Schedule: The effect of this compound on the reinforcing properties of cocaine is assessed using an FR schedule (e.g., FR5, where 5 lever presses result in one infusion). Rats are pretreated with this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the session. Different doses of cocaine can be tested.

-

Progressive Ratio (PR) Schedule: To measure the motivation for cocaine, a PR schedule is used where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest number of presses an animal is willing to make for a single infusion. Rats are pretreated with this compound or vehicle as described above.

-

-

Data Analysis: The number of infusions earned (FR) and the breakpoint (PR) are the primary dependent variables. Data are analyzed using appropriate statistical methods (e.g., ANOVA).

Conditioned Place Preference (CPP)

This model assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.

Methodology

-

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

-

Procedure:

-

Pre-conditioning (Day 1): Rats are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to establish baseline preference.

-

Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternate days, rats receive an injection of this compound or vehicle followed by an injection of cocaine (e.g., 10 mg/kg, i.p.) or saline.

-

Drug Pairing: On drug-pairing days, rats receive cocaine and are confined to one of the outer chambers for 30 minutes.

-

Saline Pairing: On saline-pairing days, rats receive saline and are confined to the opposite outer chamber for 30 minutes.

-

The chamber paired with cocaine is counterbalanced across animals. The effect of this compound can be tested by administering it prior to cocaine during the conditioning phase.

-

-

Post-conditioning (Day 10): Rats are placed in the central chamber with free access to all chambers for 15 minutes, and the time spent in each chamber is recorded.

-

-

Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. A significant increase in the preference score indicates a conditioned place preference.

Reinstatement of Drug-Seeking

This model mimics relapse to drug use in humans.

Methodology

-

Acquisition and Extinction:

-

Rats are trained to self-administer cocaine as described in the self-administration protocol.

-

Following stable self-administration, the cocaine is replaced with saline, and the lever-pressing behavior is extinguished (i.e., no drug or cue is delivered upon lever pressing) until a criterion is met (e.g., less than 10 active lever presses per session for three consecutive days).

-

-

Reinstatement Testing:

-

Once the behavior is extinguished, reinstatement of drug-seeking is triggered by one of the following:

-

Drug-primed reinstatement: A non-contingent, small injection of cocaine (e.g., 5 mg/kg, i.p.).

-

Cue-induced reinstatement: Presentation of the light cue previously associated with cocaine infusion upon an active lever press (without drug delivery).

-

Stress-induced reinstatement: Exposure to a mild stressor (e.g., intermittent footshock) prior to the session.

-

-

This compound or vehicle is administered before the reinstatement trigger to assess its effect on drug-seeking behavior.

-

-